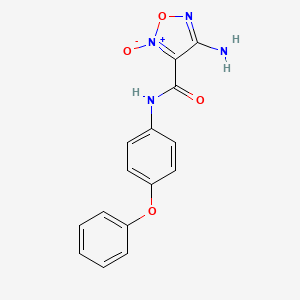![molecular formula C21H25FN2O2S B11488775 (3,4-Diethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B11488775.png)
(3,4-Diethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-ジエトキシフェニル)[4-(2-フルオロフェニル)ピペラジン-1-イル]メタンチオンは、芳香族構造と複素環構造を組み合わせた複雑な有機化合物です。
2. 製法
合成経路と反応条件: (3,4-ジエトキシフェニル)[4-(2-フルオロフェニル)ピペラジン-1-イル]メタンチオンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは次のとおりです。
ピペラジン誘導体の形成: 最初の段階は、2-フルオロアニリンとエチレングリコールを反応させて2-フルオロ-N-(2-ヒドロキシエチル)アニリンを形成することです。この中間体をピペラジンと反応させると、4-(2-フルオロフェニル)ピペラジンが生成されます。
チオエーテルの形成: 次の段階は、4-(2-フルオロフェニル)ピペラジンと3,4-ジエトキシベンズアルデヒドを、ローウェッソンの試薬などのチオン化剤の存在下で反応させて、目的のメタンチオン化合物を形成することです。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が使用されますが、大規模生産向けに最適化されています。これには、高収率と高純度を確保するために、連続フロー反応器や自動合成システムの使用が含まれます。
反応の種類:
酸化: この化合物は酸化反応、特にチオン基で酸化反応を起こし、スルホキシドやスルホンを生成します。
還元: 還元反応は、芳香族環またはチオン基を標的にすることができ、チオールや還元された芳香族系を生成する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 求電子置換反応には、通常、塩化アルミニウムや塩化鉄(III)などの触媒が必要です。
主な生成物:
酸化: スルホキシドとスルホン。
還元: チオールと還元された芳香族系。
置換: さまざまな置換された芳香族誘導体。
4. 科学研究での応用
(3,4-ジエトキシフェニル)[4-(2-フルオロフェニル)ピペラジン-1-イル]メタンチオンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生体高分子との潜在的な相互作用について研究されています。
医学: 特に神経疾患を標的にした薬物の開発における潜在的な治療効果について調査されています。
産業: 先端材料や化学センサの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluoro-N-(2-hydroxyethyl)aniline. This intermediate is then reacted with piperazine to yield 4-(2-fluorophenyl)piperazine.
Thioether Formation: The next step involves the reaction of 4-(2-fluorophenyl)piperazine with 3,4-diethoxybenzaldehyde in the presence of a thionating agent such as Lawesson’s reagent to form the desired methanethione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thione group, potentially leading to the formation of thiols or reduced aromatic systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced aromatic systems.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
(3,4-Diethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
(3,4-ジエトキシフェニル)[4-(2-フルオロフェニル)ピペラジン-1-イル]メタンチオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的に結合してその活性を調節することにより、その効果を発揮する可能性があり、細胞シグナル伝達経路の変化につながります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物:
2,4-ジフルオロフェニルイソシアネート: フルオロフェニル基を共有していますが、官能基と全体的な構造が異なります。
N,N'-ビス(9-フェニル-9-キサンテニル)ブタン-1,4-ジアミン: 芳香族と複素環構造を含んでいますが、置換基と結合が異なります。
独自性: (3,4-ジエトキシフェニル)[4-(2-フルオロフェニル)ピペラジン-1-イル]メタンチオンは、芳香族構造と複素環構造の独自の組み合わせ、ならびに医薬品化学における潜在的な用途により、ユニークです。さまざまな化学反応を起こす能力と潜在的な治療効果は、科学研究において重要な化合物となっています。
類似化合物との比較
2,4-Difluorophenyl isocyanate: Shares the fluorophenyl group but differs in its functional groups and overall structure.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains aromatic and heterocyclic structures but with different substituents and linkages.
Uniqueness: (3,4-Diethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanethione is unique due to its specific combination of aromatic and heterocyclic structures, as well as its potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
特性
分子式 |
C21H25FN2O2S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
(3,4-diethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanethione |
InChI |
InChI=1S/C21H25FN2O2S/c1-3-25-19-10-9-16(15-20(19)26-4-2)21(27)24-13-11-23(12-14-24)18-8-6-5-7-17(18)22/h5-10,15H,3-4,11-14H2,1-2H3 |
InChIキー |
WESGNGRBTKPABF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B11488693.png)
![1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11488695.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11488696.png)

![3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B11488705.png)
![Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11488711.png)
![N-[2-(6,7-dimethoxyisoquinoline-1-carbonyl)-4,5-dimethoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11488714.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-hydroxy-5-(phenylcarbonyl)benzyl]acetamide](/img/structure/B11488723.png)
![7-[4-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488727.png)
![Ethyl 4-[2-chloro-6-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B11488731.png)
![4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione](/img/structure/B11488732.png)
![2-{5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-ethoxyphenyl}-2H-benzotriazole](/img/structure/B11488739.png)

